1-(2-Hydroxyphenyl)piperazine, CAS 1011-17-2, is a heterocyclic building block belonging to the N-arylpiperazine class, a scaffold frequently utilized in medicinal chemistry for developing central nervous system agents and other pharmaceuticals. Its defining feature is the hydroxyl (-OH) group positioned at the ortho- position of the phenyl ring. This specific arrangement allows for unique intramolecular interactions that are not possible in its meta- and para-substituted isomers, fundamentally influencing its conformational, physicochemical, and reactive properties.
Direct substitution of 1-(2-Hydroxyphenyl)piperazine with its meta- or para-isomers, or with its O-methylated analog, 1-(2-methoxyphenyl)piperazine, will lead to process failure or suboptimal outcomes in applications where molecular conformation is critical. The ortho-hydroxyl group can form a strong intramolecular hydrogen bond (IHB) with the adjacent piperazine nitrogen. This IHB locks the molecule's dihedral angle, creating a rigid, pre-organized scaffold that presents a distinct three-dimensional profile for molecular recognition. Isomers lacking the ortho-hydroxyl group are significantly more flexible and possess different electronic and steric properties, rendering them unsuitable for synthetic targets that depend on the specific conformation and reactivity imparted by this intramolecular interaction.
The direct precursor for the α1-adrenergic blocker Naftopidil is 1-(2-methoxyphenyl)piperazine, which is used in high-yield syntheses (79-85%). However, for the development of Naftopidil analogs requiring modification at the phenolic position (e.g., ether or ester libraries), 1-(2-hydroxyphenyl)piperazine is the mandatory starting material. Using the methoxy-analog would necessitate an additional, often harsh, demethylation step late in the synthesis, which can reduce overall yield and introduce impurities. Procuring the title compound provides direct access to the key functional handle for creating diverse analog libraries.
| Evidence Dimension | Synthetic Route Efficiency for Analogs |
| Target Compound Data | Provides direct access to the phenolic -OH for derivatization, avoiding a downstream demethylation step. |
| Comparator Or Baseline | 1-(2-Methoxyphenyl)piperazine: Used in Naftopidil synthesis with 79-85% yield in the coupling step, but requires a separate demethylation step to access the free phenol. |
| Quantified Difference | Eliminates one major synthetic step (demethylation) for analog synthesis programs. |
| Conditions | Synthesis of Naftopidil and its O-substituted analogs. |
For medicinal chemistry programs building Naftopidil analog libraries, procuring this compound saves significant process development time and cost by avoiding a problematic demethylation step.
The physical properties of 1-(2-hydroxyphenyl)piperazine differ significantly from its para-isomer, impacting process parameters such as solvent selection, dissolution, and purification. The ortho-isomer exhibits a much lower melting point (125-129 °C) compared to the para-isomer, 1-(4-hydroxyphenyl)piperazine (220-225 °C). This substantial difference of nearly 100 °C reflects distinct crystal lattice energies, likely influenced by the ortho-isomer's ability to form intramolecular, rather than purely intermolecular, hydrogen bonds. This can translate to different solubility profiles and handling characteristics in a manufacturing environment.
| Evidence Dimension | Melting Point |
| Target Compound Data | 125-129 °C |
| Comparator Or Baseline | 1-(4-Hydroxyphenyl)piperazine: 220-225 °C |
| Quantified Difference | ~95 °C lower melting point |
| Conditions | Standard atmospheric pressure |
The ~100 °C lower melting point suggests different solubility and handling characteristics, which is a critical consideration for process development, solvent screening, and downstream formulation.
The ortho-hydroxy group is uniquely positioned to form a stable, six-membered ring via an intramolecular hydrogen bond (IHB) with the N1 atom of the piperazine ring. This interaction is sterically impossible for the para-isomer. The formation of this IHB significantly reduces the conformational flexibility of the molecule, effectively 'locking' the orientation of the phenyl ring relative to the piperazine core. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing ligand affinity and selectivity compared to more flexible analogs like 1-(4-hydroxyphenyl)piperazine.
| Evidence Dimension | Conformational Flexibility |
| Target Compound Data | Reduced flexibility due to stable intramolecular hydrogen bond (IHB). |
| Comparator Or Baseline | 1-(4-Hydroxyphenyl)piperazine: Higher flexibility; cannot form an IHB and experiences free rotation around the C-N bond. |
| Quantified Difference | Qualitatively more rigid; pre-organized conformation. |
| Conditions | Physiological or non-polar solvent conditions that favor IHB formation. |
For drug discovery, this compound provides a rigid scaffold essential for designing high-affinity ligands where a specific 3D geometry is required for optimal target engagement.
This compound is the ideal starting point for synthesizing libraries of Naftopidil analogs for structure-activity relationship (SAR) studies. Its free ortho-hydroxyl group allows for systematic exploration of various ether and ester functionalities, a strategy aimed at optimizing properties like metabolic stability or receptor subtype selectivity, without the complication of a demethylation step.
The rigidified structure resulting from intramolecular hydrogen bonding makes this compound a superior choice for designing ligands targeting receptors where a specific 3D orientation is critical for high-affinity binding. This is particularly relevant for CNS targets like serotonin or dopamine receptors, where conformational control can dictate selectivity and efficacy.
In discovery programs where an ortho-phenolic piperazine motif is hypothesized to be a key pharmacophore, this compound serves as the primary starting material. Its distinct thermal and physical properties compared to its para-isomer also make it a useful tool for investigating how physicochemical characteristics, driven by isomeric differences, impact formulation and bioavailability.
Corrosive;Acute Toxic;Irritant